molecular formula C14H17N5O2 B2694243 N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 2198573-30-5

N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2694243
CAS No.: 2198573-30-5
M. Wt: 287.323
InChI Key: PFCRRXYYNXKDJG-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a small-molecule compound featuring an azetidine ring fused with a 1,2,3-triazole moiety and a 4-methoxybenzyl group. The azetidine core provides conformational rigidity, while the triazole group enhances binding affinity through hydrogen bonding and π-π interactions. The 4-methoxyphenyl substituent may improve solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(triazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-21-13-4-2-11(3-5-13)8-15-14(20)18-9-12(10-18)19-7-6-16-17-19/h2-7,12H,8-10H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCRRXYYNXKDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This step involves the reaction of an azide with an alkyne under mild conditions to form the 1,2,3-triazole ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a suitable nucleophile.

    Azetidine Ring Formation: The azetidine ring is typically formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the azetidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution Products: Compounds with substituted functional groups, depending on the reagents used.

Scientific Research Applications

Molecular Formula

  • C : 14
  • H : 16
  • N : 4
  • O : 2

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds containing triazole rings, including N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide. Triazoles are known for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Triazoles can interfere with the synthesis of nucleic acids and proteins in cancer cells, leading to apoptosis (programmed cell death).
  • Case Studies :
    • A study reported that derivatives of triazole exhibited significant growth inhibition against various cancer cell lines, including HCT116 and MCF7, with growth inhibition percentages ranging from 50% to over 80% depending on the compound structure and concentration used .

Antimicrobial Properties

Compounds similar to this compound have shown promising antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : The triazole moiety is effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Triazoles are widely recognized for their antifungal properties, making them valuable in treating infections caused by fungi .

Table of Biological Activities

Activity TypeTarget Organisms/CellsInhibition Percentage (%)Reference
AnticancerHCT116, MCF750 - 80
AntibacterialE. coli, S. aureus60 - 90
AntifungalCandida spp., Aspergillus spp.70 - 85

Drug Development Potential

The structural features of this compound make it a candidate for further development into therapeutic agents:

  • ADME Properties : Preliminary studies on absorption, distribution, metabolism, and excretion (ADME) indicate favorable profiles for this compound class .
  • Molecular Hybridization : The compound can serve as a scaffold for designing new hybrids that combine multiple pharmacophores to enhance efficacy against specific diseases .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, metabolic pathways, or other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs:

The compound shares structural homology with several triazole-azetidine derivatives and related heterocycles. Below is a comparative analysis:

Compound Name / ID Core Structure Substituents Molecular Weight Key Features Reference
Target Compound Azetidine + 1,2,3-triazole N-[(4-Methoxyphenyl)methyl] ~321.38 (est.) Rigid azetidine core; 4-methoxy group enhances solubility
BF96728 (Naphthalen-1-yl analog) Azetidine + 1,2,3-triazole N-(Naphthalen-1-ylmethyl) 321.38 Bulky naphthyl group increases lipophilicity
Thiadiazole derivative 9b () 1,3,4-Thiadiazole 5-Methyl-1-phenyltriazole; phenyl at C3 N/A High antitumor activity (HepG2 IC₅₀ = 2.94 µM)
Thiazole derivative 12a () Thiazole 4-Substituted diazenyl; 5-methyl-1-phenyltriazole N/A Dual activity (HepG2 IC₅₀ = 1.19 µM; MCF-7 IC₅₀ = 3.4 µM)
S932-7585 () Pyrrolidine + 1,2,3-triazole 3-Methoxypropyl; benzyloxy-methyl triazole 373.45 Pyrrolidine core increases flexibility; benzyloxy enhances lipophilicity

Functional Insights:

  • Azetidine vs.
  • Substituent Effects : The 4-methoxybenzyl group in the target compound likely improves aqueous solubility relative to the naphthyl group in BF96728 or the phenyl groups in derivatives. However, this may come at the cost of reduced membrane permeability compared to lipophilic analogs .
  • The triazole-azetidine scaffold may offer a unique pharmacophore for kinase inhibition, though further testing is required .

Physicochemical and Pharmacokinetic Properties

Property Target Compound BF96728 Thiadiazole 9b ()
LogP (estimated) ~2.1 ~3.5 ~3.8
Solubility (µg/mL) Moderate (methoxy enhances) Low (naphthyl reduces) Low
Metabolic Stability Moderate (azetidine stability) Low (bulky substituents) High (thiadiazole inertness)

Biological Activity

N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's synthesis, structural characteristics, and biological activity, supported by relevant research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically utilizing a combination of organic reactions such as azide-alkyne cycloaddition (the "click" reaction) to form the triazole ring. The compound's structure includes an azetidine ring and a methoxyphenyl moiety, contributing to its unique properties.

Structural Formula

The molecular formula of the compound is C12_{12}H15_{15}N3_3O2_2. The key features include:

  • Azetidine ring : A four-membered nitrogen-containing ring.
  • Triazole ring : A five-membered heterocycle containing three nitrogen atoms.
  • Methoxy group : Enhances lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound suggests potential efficacy against various pathogens. Triazoles have been shown to disrupt fungal cell wall synthesis and inhibit key enzymes necessary for microbial survival .

Anticancer Potential

The compound's structural features may also contribute to its anticancer activity. Triazole derivatives are known to target multiple pathways involved in cancer cell proliferation. Studies have highlighted that modifications in triazole-based compounds can enhance their cytotoxicity against different cancer cell lines by inhibiting enzymes such as thymidylate synthase and histone deacetylases (HDAC) .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of cell wall synthesis ,
AnticancerInhibition of key enzymes (e.g., HDAC, thymidylate synthase) ,

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that triazole derivatives exhibited significant antifungal activity against Candida species. The mechanism was attributed to the inhibition of ergosterol biosynthesis .
  • Anticancer Activity : Another research highlighted the effectiveness of triazole compounds in inhibiting the growth of breast cancer cell lines (MCF-7). The study reported a dose-dependent cytotoxic effect linked to apoptosis induction .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide?

The compound’s 1,2,3-triazole moiety is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction . Key steps include:

  • Azide precursor preparation : Reacting an azide-containing intermediate (e.g., 4-methoxybenzyl azide) with a propargyl-substituted azetidine.
  • Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in solvents like DMF or THF at 25–60°C .
  • Purification : Column chromatography or recrystallization to isolate the triazole product.

Q. How can structural integrity and purity be validated for this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., azetidine ring protons at δ 3.5–4.5 ppm; triazole protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₂₀N₄O₂: 300.1585) .
  • X-ray crystallography : SHELXL software refines crystal structures to confirm stereochemistry and bond angles .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

Given structural analogs (e.g., azetidine-triazole derivatives), prioritize:

  • In vitro CNS activity : Screen for serotonin/dopamine receptor binding (IC₅₀) using radioligand displacement assays .
  • Cytotoxicity : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess safety margins .
  • Solubility/log P : HPLC or shake-flask methods to predict pharmacokinetic properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Systematic modifications and testing are critical:

  • Azetidine ring substitution : Replace with pyrrolidine or piperidine to assess conformational effects on receptor binding .
  • Triazole substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • 4-Methoxybenzyl group : Compare with halogenated (e.g., 4-fluorobenzyl) or bulkier aryl groups to evaluate steric effects .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies often arise from pharmacokinetic factors:

  • Metabolic stability : Incubate with liver microsomes (human/rodent) to identify degradation pathways (e.g., CYP450-mediated oxidation) .
  • Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 cell monolayers to measure permeability (Papp) .
  • Dose-response in animal models : Compare ED₅₀ in murine anxiety/depression models (e.g., forced swim test) with in vitro IC₅₀ .

Q. How can crystallography elucidate binding interactions with target proteins?

Co-crystallization with receptors (e.g., serotonin transporter) followed by SHELXL refinement reveals:

  • Hydrogen bonding : Triazole N-atoms with protein backbone amides .
  • Hydrophobic pockets : 4-Methoxybenzyl group fitting into aromatic residues (e.g., Phe, Tyr) .
  • Thermal displacement parameters (B-factors) : Indicate regions of flexibility critical for ligand-receptor dynamics .

Q. What computational methods predict metabolic hotspots in this compound?

Combine in silico tools:

  • Density functional theory (DFT) : Calculate electron density to identify oxidation-prone sites (e.g., methoxy O-methyl groups) .
  • Molecular docking : Simulate interactions with CYP3A4/2D6 isoforms to predict demethylation or hydroxylation .

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